molecular formula C16H19NO3 B2546416 ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate CAS No. 628294-72-4

ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Cat. No.: B2546416
CAS No.: 628294-72-4
M. Wt: 273.332
InChI Key: MJBSUFDIRLXCEL-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound, in particular, has garnered attention due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as tryptophan or its derivatives.

  • Formation of Carbazole Core: The tryptophan derivative undergoes cyclization reactions to form the carbazole core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the carbazole core to simpler structures.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the carbazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the carbazole core.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Biology: It has shown potential in biological studies, particularly in the development of new drugs. Medicine: Research is ongoing to explore its medicinal properties, including its potential antiviral, anti-inflammatory, and anticancer activities. Industry: It is used in the production of various chemical products and intermediates.

Comparison with Similar Compounds

  • Indole-3-carboxylate: Similar structure but lacks the methoxy group.

  • Ethyl carbazole-3-carboxylate: Similar but without the methoxy group at the 6-position.

  • 6-Methoxy-carbazole: Similar but without the carboxylate group.

Uniqueness: Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is unique due to the presence of both the methoxy group and the carboxylate group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-20-16(18)10-4-6-14-12(8-10)13-9-11(19-2)5-7-15(13)17-14/h5,7,9-10,17H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBSUFDIRLXCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 4-oxocyclohexanecarboxylate (3 g, 17.6 mmol) and sodium acetate (1.59 g, 19.4 mmol) in glacial acetic acid (36 mL) was degassed with nitrogen prior to addition of 4-methoxyphenylhydrazine hydrochloride (3.38 g, 19.4 mmol). The mixture was heated at reflux for 2 hours then cooled, poured into water and extracted with tert-butylmethyl ether. The organic phase was washed with 5% K2CO3, then water and finally brine. The organic layer was dried over sodium sulphate then solvent removed under reduced pressure and the residue purified by column chromatography to afford 3.29 g of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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